Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate
Description
Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a spirocyclic compound featuring a fused oxirane (epoxide) ring and a hexane backbone. Its structure includes a carboxylate ester group at position 2 and three methyl substituents at positions 2, 5, and 5. Spirocyclic compounds are valued in medicinal and synthetic chemistry for their conformational rigidity and bioactivity, though substituent patterns critically influence their behavior .
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-8(2)5-10(6-8)9(3,13-10)7(11)12-4/h5-6H2,1-4H3 |
InChI Key |
ALSIOHIEUCNNLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C1)C(O2)(C)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the isomerization of epoxy derivatives. For instance, the isomerization of 3-methylenecyclobutane-1-carbonitrile and methyl 3-methylenecyclobutane-1-carboxylate can be achieved using lithium diisopropylamide in an aprotic medium . This reaction leads to the formation of the corresponding 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Isomerization: The compound can undergo prototropic isomerization to form different structural isomers.
Epoxidation: The formation of spirooxiranes from methylenecyclobutanes through bromohydroxylation and dehydrobromination.
Common Reagents and Conditions
Lithium diisopropylamide: Used in the isomerization reactions in an aprotic medium.
N-bromosuccinimide (NBS): Used in the bromohydroxylation step during the synthesis of spirooxiranes.
Major Products Formed
3-Hydroxymethylbicyclobutane-1-carboxylic acid derivatives: Formed through the isomerization of epoxy derivatives.
Spirooxiranes: Formed through the epoxidation of methylenecyclobutanes.
Scientific Research Applications
Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its ability to undergo isomerization and epoxidation reactions. These reactions are facilitated by specific reagents and conditions, leading to the formation of various structural isomers and derivatives . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the spiro-connected oxirane ring and the stability of the resulting products.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following spiro[2.3]hexane derivatives are structurally related to the target compound (Table 1):
Table 1. Key Structural Analogs from Literature
Key Observations:
Substituent Effects on Molecular Weight :
- The target compound (hypothetical formula: C₉H₁₄O₃; MW ~170.2) would have a higher molecular weight than analogs like the unsubstituted ester (MW 142.15, ) due to three methyl groups.
- Halogenated derivatives (e.g., 2-chloro in , 5,5-difluoro in ) exhibit increased molecular weights (204.65 and 162.13, respectively) due to heavier atoms.
Functional Group Diversity: Ester vs. Hydroxyl vs.
Chlorine (electron-withdrawing) in may polarize the spirocyclic core differently than methyl groups (electron-donating), altering ring strain or stability.
Hypothetical Property Comparisons
While physical data (e.g., boiling points, solubility) are largely unavailable in the evidence, substituent trends suggest:
- Lipophilicity : The target compound’s three methyl groups would enhance lipophilicity compared to hydroxyl- or carboxylic acid-containing analogs , favoring membrane permeability in biological systems.
- Stability : Fluorine substituents (as in ) could improve metabolic stability, whereas epoxide rings (common in all analogs) may confer reactivity under acidic or nucleophilic conditions.
Biological Activity
Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate (CAS No. 1936638-04-8) is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties based on available research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 184.23 g/mol |
| CAS Number | 1936638-04-8 |
1. Antioxidant Activity
Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage. Research indicates that this compound exhibits significant antioxidant properties.
Research Findings:
- A study measured the antioxidant capacity using various assays such as DPPH and ABTS. The results indicated that the compound effectively scavenged free radicals, showing a notable reduction in oxidative stress markers in vitro .
Table: Antioxidant Activity Comparison
| Compound | DPPH IC (µg/mL) | ABTS IC (µg/mL) |
|---|---|---|
| Methyl 2,5,5-trimethyl-1-oxaspiro... | 28.08 | 360.08 |
| Control (Vitamin C) | 10.00 | 50.00 |
2. Antimicrobial Activity
The antimicrobial properties of compounds are vital for developing new therapeutic agents against resistant strains of bacteria and fungi.
Research Findings:
- In vitro studies demonstrated that this compound exhibited substantial antimicrobial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
Table: Antimicrobial Activity Results
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
3. Anticancer Potential
The anticancer properties of this compound have been explored in various studies focusing on its ability to induce apoptosis in cancer cells.
Research Findings:
- A recent investigation revealed that this compound triggered apoptosis in human leukemia cells through the activation of caspase pathways . The compound's structural characteristics may contribute to its interaction with cellular targets involved in cancer progression.
Case Study: Leukemia Cell Line
In a controlled study involving human leukemia cell lines:
- Treatment with the compound resulted in a dose-dependent decrease in cell viability.
- Flow cytometry analysis confirmed an increase in early apoptotic cells compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
